molecular formula C7H16N2O2 B13817394 7-Hydroxyheptanehydrazide CAS No. 65351-69-1

7-Hydroxyheptanehydrazide

Cat. No.: B13817394
CAS No.: 65351-69-1
M. Wt: 160.21 g/mol
InChI Key: QXWXPJSXBQSVOF-UHFFFAOYSA-N
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Description

7-Hydroxyheptanehydrazide is an organic compound with the molecular formula C7H16N2O2 It is a derivative of heptanoic acid, where the carboxylic acid group is converted into a hydrazide and a hydroxyl group is attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyheptanehydrazide typically involves the reaction of heptanoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

  • Heptanoic Acid to Heptanoyl Chloride:

    • Heptanoic acid is first converted to heptanoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in an inert solvent like dichloromethane.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
  • Heptanoyl Chloride to this compound:

    • The heptanoyl chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form the hydrazide.
    • Reaction conditions: Reflux, typically in ethanol or methanol as the solvent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyheptanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The hydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, room temperature.

    Reduction: LiAlH4 in anhydrous ether, reflux.

    Substitution: Various halogenating agents (e.g., PBr3) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: 7-Oxoheptanehydrazide.

    Reduction: 7-Aminoheptanehydrazide.

    Substitution: 7-Haloheptanehydrazide (e.g., 7-bromoheptanehydrazide).

Mechanism of Action

The mechanism of action of 7-Hydroxyheptanehydrazide involves its interaction with biological molecules through its hydrazide and hydroxyl groups. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This property is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by modifying their active sites .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyheptanehydrazide is unique due to the presence of both a hydroxyl and a hydrazide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological research .

Properties

CAS No.

65351-69-1

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

7-hydroxyheptanehydrazide

InChI

InChI=1S/C7H16N2O2/c8-9-7(11)5-3-1-2-4-6-10/h10H,1-6,8H2,(H,9,11)

InChI Key

QXWXPJSXBQSVOF-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCC(=O)NN

Origin of Product

United States

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